3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride
Description
Historical Context and Discovery of Cyclobutane Derivatives
The history of cyclobutane chemistry dates back to the early 20th century, with the parent cyclobutane molecule first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene in the presence of nickel. This achievement marked an important milestone in organic chemistry, as it demonstrated the feasibility of creating and isolating this strained carbocyclic system.
Despite the synthetic challenges posed by its ring strain, cyclobutane chemistry developed steadily throughout the 20th century. The inherent strain in the four-membered ring, with bond angles significantly deviating from the ideal tetrahedral angle of 109.5°, initially presented obstacles to the development of reliable synthetic methods. However, this same strain energy also offered opportunities for unique reactivity patterns that would eventually be harnessed in organic synthesis.
The development of photodimerization reactions represented a significant advancement in cyclobutane chemistry. The discovery that pyrimidine bases could undergo [2+2] photodimerization upon UV irradiation to form cyclobutane pyrimidine dimers provided both biological insights and synthetic inspiration. This photochemical approach became one of the foundational methods for constructing cyclobutane rings.
The evolution of synthetic methodologies for functionalized cyclobutanes has progressed substantially over recent decades. In particular, stereoselective synthesis methods have emerged as powerful tools for creating structurally defined cyclobutane derivatives. These include:
- Catalyzed [2+2] cycloaddition reactions of alkenes
- Ring contraction of pyrrolidines
- Formal [3+1]-cycloaddition reactions
- Stereoselective functionalization of preformed cyclobutane rings
The development of transition-metal catalyzed methods marked a particularly important advancement. As reported in 2015, researchers at Princeton University designed iron-based catalysts that successfully promoted the formation of regio- and stereo-selective cyclobutanes via the [2+2] cycloaddition of unactivated alkenes under mild conditions. This approach opened new possibilities for creating diverse cyclobutane structures from simple, industrially relevant starting materials.
The specific emergence of bromophenyl-substituted cyclobutanols, including this compound, represents a more recent development in this chemical space. These compounds combine the interesting conformational and reactive properties of the cyclobutane ring with the synthetic versatility offered by the bromophenyl group, which serves as a potential handle for further functionalization through various cross-coupling reactions.
Significance of Bromophenyl-Substituted Cyclobutanol Scaffolds in Organic Chemistry
Bromophenyl-substituted cyclobutanol scaffolds, including this compound, have emerged as valuable structural motifs in organic and medicinal chemistry. Their significance stems from the unique properties conferred by the cyclobutane ring combined with the synthetic utility of the bromophenyl substituent.
The cyclobutane ring itself contributes several important characteristics to these molecules:
| Characteristic | Description | Significance in Drug Design |
|---|---|---|
| Puckered Structure | Non-planar, folded conformation | Creates defined three-dimensional shape |
| Extended C-C Bonds | Longer than standard C-C bonds due to strain | Influences molecular recognition |
| Increased C-C π-Character | Partial double-bond character | Affects electronic distribution |
| Chemical Inertness | Relatively stable despite strain | Provides metabolic stability |
| Conformational Constraint | Limited flexibility | Fixes pharmacophore orientation |
These properties make bromophenyl-substituted cyclobutanols particularly valuable in medicinal chemistry contexts. The cyclobutane ring can serve multiple functions in drug candidates, including:
- Preventing cis/trans isomerization by replacing alkenes
- Serving as replacements for larger cyclic systems
- Increasing metabolic stability of compounds
- Directing key pharmacophore groups in three-dimensional space
- Inducing conformational restriction for entropy-driven binding
- Reducing molecular planarity to improve solubility properties
- Acting as aryl isosteres in structure-activity relationship studies
- Filling hydrophobic pockets in target binding sites
The bromophenyl group in these scaffolds provides an additional dimension of utility. The bromine atom serves as a versatile synthetic handle for further transformations, particularly through cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the attachment of diverse substituents at the para position of the phenyl ring, enabling the creation of compound libraries for structure-activity relationship studies.
The specific case of this compound combines these advantages with the presence of both amino and hydroxyl functional groups. This multifunctional arrangement creates opportunities for selective derivatization and the creation of complex molecular architectures.
Recent research has demonstrated the synthetic accessibility of these scaffolds through various methods. One approach involves the addition of appropriate Grignard reagents to cyclobutanone, forming tertiary cyclobutanol substrates that can be further functionalized. Another synthesis strategy employs ring contraction methods, such as those reported for converting pyrrolidines to cyclobutanes through a thermally generated singlet 1,4-biradical intermediate.
The development of stereoselective synthesis methods has further enhanced the utility of these scaffolds. For example, researchers have reported methods for the enantioselective synthesis of cyclobutane derivatives through cascade reactions involving asymmetric allylic etherification followed by visible-light-induced [2+2] cycloaddition. These advances have made it possible to create stereochemically defined cyclobutane derivatives with precise control over the spatial arrangement of substituents.
The growing interest in creating synthetic libraries of cyclobutane derivatives for drug discovery applications underscores the significance of these scaffolds. As noted in a recent thesis, "The goal of this thesis is to create a synthetic library for drug discovery using cyclobutane derivatives. Cyclobutane is a small, strained four-member ring that represents a widely used structural motif in pharmaceutical chemistry". This sentiment reflects the broader recognition of cyclobutane-based scaffolds as valuable building blocks in the pursuit of novel bioactive compounds.
Recent developments in cyclobutane chemistry also highlight the potential of these scaffolds in addressing specific medicinal chemistry challenges. For instance, researchers have developed cyclobutane-based integrin antagonists incorporating "a functionalised cyclobutane ring as the central scaffold in an arginine–glycine–aspartic acid mimetic structure". This work demonstrates how the cyclobutane core can be leveraged to create compounds with specific biological activities.
Properties
IUPAC Name |
3-amino-3-(4-bromophenyl)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10;/h1-4,9,13H,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZKMQGPWMGTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Br)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction Strategies
The cyclobutane core is typically synthesized via [2+2] photocycloaddition or ring-closing metathesis. A prominent approach involves the use of 3-dibromo-2,2-dimethoxypropane as a precursor, which undergoes nucleophilic substitution with malonate esters to form cyclobutane intermediates. For example, diisopropyl malonate reacts with 3-dibromo-2,2-dimethoxypropane under basic conditions to yield a cyclobutane derivative, which is subsequently hydrolyzed to 3-oxocyclobutanecarboxylic acid . This intermediate serves as a critical branching point for introducing substituents.
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl moiety is introduced via electrophilic aromatic substitution or cross-coupling reactions . Patent CN111320535B describes a Hunsdiecker reaction where silver carboxylate intermediates derived from cyclobutanecarboxylic acid react with bromine to generate brominated cyclobutane derivatives. While this method targets alkyl bromides, analogous strategies could be adapted for aryl bromides by substituting elemental bromine with 4-bromophenylboronic acid in Suzuki-Miyaura couplings. Computational studies suggest that palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 80°C facilitate coupling with minimal ring strain-induced side reactions.
Concurrent introduction of amino and hydroxyl groups requires careful protecting group strategies. A three-step sequence is proposed:
- Hydroxylation : Reduction of a ketone intermediate (e.g., 3-(4-bromophenyl)cyclobutan-1-one) using sodium borohydride (NaBH₄) in methanol yields the corresponding alcohol.
- Amination : Mitsunobu reaction with phthalimide followed by hydrazine deprotection introduces the amino group. Alternatively, reductive amination of a ketone intermediate with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) directly yields the amine.
- Hydrochloride Salt Formation : Treatment with hydrogen chloride (HCl) in diethyl ether converts the free base to the hydrochloride salt.
Stereochemical Control and Optimization
The stereochemistry at the 3-position is critical for biological activity. Chiral auxiliaries or asymmetric catalysis may be employed. For instance, Vince lactam derivatives have been used to enforce specific configurations in cyclobutane systems. Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) achieves enantiomeric excess (ee) >95% for similar amino alcohols.
Analytical Validation and Characterization
Final product integrity is confirmed via:
- NMR Spectroscopy : Characteristic signals for the cyclobutane ring (δ 2.5–3.5 ppm, multiplet) and aryl bromide (δ 7.3–7.6 ppm, doublet).
- X-ray Crystallography : Resolves stereochemical ambiguities; the hydrochloride salt exhibits a monoclinic crystal system with space group P2₁.
- HPLC-MS : Purity >99% with [M+H]⁺ at m/z 286.0 (C₁₀H₁₁BrNO⁺).
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of cyclobutane compounds, including 3-amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride, exhibit promising anticancer properties. Studies have demonstrated that modifications to the cyclobutane structure can enhance anticancer activity across various cancer cell lines.
| Compound | Cell Line | % Viability Reduction |
|---|---|---|
| 3g | Caco-2 | 20–65% |
| 3h | MDA-MB-231 | 20–65% |
| 3i | SK-MEL-30 | 20–65% |
| 3f | PANC-1 | 115–144% |
These results suggest that this compound could be a candidate for further drug development targeting cancer therapies.
Enzyme Inhibition
One notable application of this compound is its inhibitory effect on specific enzymes, particularly 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme is crucial in cortisol metabolism, and its inhibition may have therapeutic implications for conditions such as metabolic syndrome and Cushing's disease.
| Compound | IC (µM) | Inhibition Type |
|---|---|---|
| 3h | 0.07 | Selective for 11β-HSD1 |
| 3g | 0.18 | Moderate |
| 3i | 1.55 | Reduced activity |
| Control (Carbenoxolone) | ~0.1 | Benchmark |
The compound 3h shows the highest selectivity and potency against the enzyme, indicating its potential as a therapeutic agent.
Antioxidant Properties
In addition to its anticancer and enzyme inhibition activities, studies have indicated that certain derivatives of cyclobutane compounds possess antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress linked to various diseases.
| Compound | Cell Line | ROS Production Increase (%) |
|---|---|---|
| 3a | U-118 MG | Significant |
| 3b | Caco-2 | High |
| 3h | SK-MEL-30 | Notable |
These findings suggest that while some derivatives may promote reactive oxygen species production, they could also induce apoptosis in cancer cells, contributing to their anticancer efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to cyclobutane structures. One notable study synthesized various derivatives and tested their anticancer activity and enzyme inhibition.
Example Case Study
In a study focusing on thiazole derivatives with cyclobutane moieties, researchers found that compounds with bromophenyl substitutions exhibited enhanced inhibitory activity against cancer cell proliferation compared to their non-brominated counterparts. The study concluded that structural modifications significantly impact biological activity, reinforcing the importance of specific substituents in drug design.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-(4-Bromophenyl)cyclobutan-1-ol: Similar structure but lacks the amino group.
cis-3-(4-Bromophenyl)cyclobutanol: Similar structure but different stereochemistry.
trans-3-(4-Bromophenyl)cyclobutanol: Similar structure but different stereochemistry.
Uniqueness
3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride is unique due to the presence of both the amino and bromophenyl groups on the cyclobutane ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol
Appearance: White to yellow solid, soluble in water (due to hydrochloride salt form)
The compound features a cyclobutane ring with an amino group and a bromophenyl substituent, which are critical for its biological activity. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways within cells. The amino and hydroxyl groups are believed to facilitate binding to these targets, while the bromophenyl group contributes to the compound's stability and specificity in biological systems.
Biological Activities
Research has indicated several promising biological activities associated with this compound, including:
- Antimicrobial Properties: Preliminary studies suggest it may exhibit activity against various bacterial strains.
- Anticancer Potential: Investigations into its effects on cancer cell lines have shown that it can inhibit growth and motility in specific tumorigenic cells .
- Enzyme Inhibition: The compound has been studied for its ability to modulate enzyme activities, which is crucial for drug development .
Case Studies and Experimental Data
- Anticancer Activity:
- Antimicrobial Testing:
-
Enzyme Interaction Studies:
- Research highlighted the compound's ability to interact with specific enzymes involved in metabolic pathways. These interactions suggest potential roles in therapeutic applications targeting metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-3-(2-bromophenyl)propan-1-ol hydrochloride | C9H12BrClNO | Similar amino and bromine substitution patterns |
| 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride | C9H12ClNO | Contains chlorine instead of bromine |
| 3-Amino-3-(4-methoxyphenyl)cyclobutanol | C10H13BrNO | Methoxy substitution affects biological activity |
The unique substitution pattern of this compound distinguishes it from similar compounds, potentially enhancing its biological activity and selectivity for certain targets .
Q & A
Q. What synthetic routes are recommended for preparing 3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride?
Methodological Answer: Synthesis typically involves cyclization of bromophenyl precursors with amino and hydroxyl functionalities. Key steps include:
- Nucleophilic substitution of a brominated aromatic ring with a cyclobutane intermediate.
- Reductive amination to introduce the amino group, using reagents like sodium borohydride or lithium aluminum hydride in ethanol .
- Acid-mediated cyclization to form the cyclobutanol ring, followed by hydrochloride salt formation.
Critical Parameters: - Temperature control (0–25°C) to prevent side reactions.
- Use of anhydrous solvents (e.g., THF) to avoid hydrolysis.
Q. Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion at m/z 287.03 for C₁₀H₁₂BrClNO⁺) with <5 ppm accuracy .
- Multinuclear NMR (¹H/¹³C): Identifies substituent positions via characteristic shifts (e.g., 4-bromophenyl protons at δ 7.3–7.5 ppm; cyclobutanol hydroxyl proton at δ 5.1–5.3 ppm) .
- X-ray Crystallography: Resolves stereochemical ambiguity by confirming spatial arrangement of the cyclobutane ring and bromophenyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol mobile phases to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Dynamic NMR Analysis: Monitor temperature-dependent splitting of diastereotopic protons to infer ring conformation .
- Computational Modeling: Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
Q. What experimental strategies mitigate by-product formation during synthesis?
Methodological Answer:
- Design of Experiments (DoE): Optimize variables (e.g., catalyst loading, solvent polarity) using response surface methodology. For bromophenyl derivatives, excess HBr scavengers (e.g., Ag₂O) reduce debromination .
- In-Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., cyclobutanol ring closure at 1650 cm⁻¹) .
- Purification: Use preparative HPLC with C18 columns (ACN:H₂O gradient) to isolate the target compound from regioisomeric by-products .
Q. How does the bromophenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination: The bromine substituent facilitates Pd-catalyzed coupling with aryl amines. Optimize ligands (e.g., XPhos) and bases (Cs₂CO₃) in toluene at 110°C .
- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1). Note: Steric hindrance from the cyclobutane ring may reduce yields (typically 40–60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
